molecular formula C15H18O2 B1675477 Lindenenol CAS No. 26146-27-0

Lindenenol

Cat. No. B1675477
CAS RN: 26146-27-0
M. Wt: 230.3 g/mol
InChI Key: XRDJYSVGPBJZSG-PSDLAXTLSA-N
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Description

Lindenenol is a compound with the molecular weight of 230.31 . It is isolated from Radix linderae and has been found to have antioxidant and antibacterial activities .


Molecular Structure Analysis

The IUPAC name for Lindenenol is (4R,4aS,5aS,6aR,6bS)-3,6b-dimethyl-5-methylene-4,4a,5,5a,6,6a,6b,7-octahydrocyclopropa [2,3]indeno [5,6-b]furan-4-ol . The crystal structure of Lindenenol has been determined from a three-dimensional X-ray analysis .


Chemical Reactions Analysis

The structure of Lindenenol was correlated chemically with other natural products, having the same fundamental skeleton; lindenenol, lindenenyl acetate, lindenenone, linderoxide and isolinderoxide, isolated from Lindera strychnifolia .


Physical And Chemical Properties Analysis

Lindenenol is a solid compound . It has a density of 1.2±0.1 g/cm^3, a boiling point of 265.4±30.0 °C at 760 mmHg, and a flash point of 114.3±24.6 °C . It also has a molar refractivity of 65.0±0.4 cm^3 .

Scientific Research Applications

Extraction Methods and Phytochemical Content

  • Extraction Efficiency : Various extraction methods, including Ultrasound-Assisted Extraction (USAE) and Microwave-Assisted Extraction (MAE), significantly influence the yield of polyphenols, including flavonoids and phenolic acids from linden species. USAE has shown the highest efficiency in extracting these compounds (Oniszczuk & Podgórski, 2015).

  • Infrared Drying Influence : Infrared drying of linden leaves affects the total phenolic content (TPC) and total flavonoid content (TFC), with drying time and temperature influencing the efficiency of extraction and the quality of the phytochemicals extracted (Selvi, 2020).

Antioxidant and Antimicrobial Properties

  • Antioxidant Capacity : Studies on linden leaves indicate a significant presence of phenolic compounds with potent antioxidant activities, suggesting their potential as a source of nutraceuticals (Wissam et al., 2017).

  • Antimicrobial Activity : Linden tea, containing various phenolic compounds, shows effective antimicrobial activities against specific human and plant pathogens, highlighting its potential therapeutic use (Pavlović et al., 2020).

Isolation and Structural Analysis

  • Compound Isolation : Techniques like High-Speed Countercurrent Chromatography (HSCCC) have been effectively used to isolate and purify lindenenol from medicinal herbs, demonstrating the feasibility of extracting and studying individual compounds for potential therapeutic applications (Sun et al., 2006).

  • Anti-Inflammatory Properties : Lindenane-type sesquiterpenoids, including lindenenol, show significant anti-inflammatory activities, indicating their potential as therapeutic agents for inflammatory diseases (Wei et al., 2019).

Beverage and Nutritional Applications

  • Herbal Tea Properties : Research on linden-based herbal tea beverages reveals their rich antioxidant capacity and bioaccessibility of phenolics, underscoring their potential as health-promoting beverages (Suna et al., 2018).

Kinetics and Modeling of Extraction

  • Extraction Kinetics : Optimizing the extraction conditions for total phenols and flavonoids from linden flowers, as well as applying mathematical models, helps in understanding and improving the extraction process for these beneficial compounds (Mitic et al., 2021).

Antinociceptive and Anti-Inflammatory Activities

  • Antinociceptive and Anti-inflammatory Activities : Flavonoids extracted from linden leaves, including those related to lindenenol, exhibit significant antinociceptive and anti-inflammatory effects, suggesting their potential in treating pain and inflammation (Toker et al., 2004)

Safety And Hazards

The safety data sheet for Lindenenol can be found at the provided link . It’s important to handle this compound with care and follow the safety guidelines provided.

Future Directions

While Lindenenol has been found to have antioxidant and antibacterial activities , more research is needed to fully understand its potential applications and benefits. Future studies may focus on exploring its mechanism of action and potential uses in medicine.

properties

IUPAC Name

(1S,2R,9S,10R,12S)-4,9-dimethyl-13-methylidene-6-oxatetracyclo[7.4.0.03,7.010,12]trideca-3(7),4-dien-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O2/c1-7-6-17-11-5-15(3)10-4-9(10)8(2)13(15)14(16)12(7)11/h6,9-10,13-14,16H,2,4-5H2,1,3H3/t9-,10-,13-,14+,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRDJYSVGPBJZSG-PSDLAXTLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=COC2=C1C(C3C(=C)C4CC4C3(C2)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=COC2=C1[C@@H]([C@H]3C(=C)[C@H]4C[C@H]4[C@@]3(C2)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40949025
Record name 3,6b-Dimethyl-5-methylidene-4,4a,5,5a,6,6a,6b,7-octahydrocyclopropa[2,3]indeno[5,6-b]furan-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40949025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Linderene

CAS RN

26146-27-0
Record name Lindenenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26146-27-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lindenenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026146270
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,6b-Dimethyl-5-methylidene-4,4a,5,5a,6,6a,6b,7-octahydrocyclopropa[2,3]indeno[5,6-b]furan-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40949025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
81
Citations
Q Sun, A Sun, R Liu - Journal of liquid chromatography & related …, 2006 - Taylor & Francis
… of lindenenol were obtained from 450 mg of crude extracts in one‐step separation. The purity of linderalactone and lindenenol was … The structures of linderalactone and lindenenol were …
Number of citations: 14 www.tandfonline.com
Y Mizuno-Tsukuda, H Koyama - Journal of the Chemical Society …, 1974 - pubs.rsc.org
The crystal structure of the title compound has been determined from a three-dimensional X-ray analysis. Crystals are orthorhombic, space group P212121, a= 21·008 (6), b= 9·051 (3), c…
Number of citations: 1 pubs.rsc.org
Y Tomita, A Uomori, H Minato - Phytochemistry, 1969 - Elsevier
… been changed to lindenenol and lindenenol acetate, respectively: K. TAKEDA et al., in press. … roots is lindenenol acetate and it is present in amounts 3 to 5 times higher than other com- …
Number of citations: 28 www.sciencedirect.com
K Takeda, H Ishii, T Tozyo, H Minato - Journal of the Chemical Society …, 1969 - pubs.rsc.org
A new liquid furanosesquiterpene, C15H18O, named lindenene, has been isolated from the roots of Lindera strychnifolia Vill. Its structure and stereochemistry have been assigned on …
Number of citations: 19 pubs.rsc.org
X Liu, J Yang, XJ Yao, X Yang, J Fu… - The Journal of …, 2019 - ACS Publications
… are cofacial and were defined as the β orientation according to lindenenol. The H-1′, H-1″, H… configurations of the lindenenol units in 1 are the same as those of lindenenol, which was …
Number of citations: 21 pubs.acs.org
T MIZUNO, H KOYAMA - 1974 - pascal-francis.inist.fr
CRYSTAL AND MOLECULAR STRUCTURE OF LINDENENOL. … CRYSTAL AND MOLECULAR STRUCTURE OF LINDENENOL. … LINDENENOL …
Number of citations: 0 pascal-francis.inist.fr
X Liu, J Yang, J Fu, XJ Yao, JR Wang, L Liu… - Organic …, 2019 - ACS Publications
… consistent with the structural characteristics of lindenenol, a major lindenane-type … lindenenol units. The NMR data of the third sesquiterpenoid unit were similar to those of lindenenol …
Number of citations: 28 pubs.acs.org
J Sichaem, HD Nguyen, TH Duong - Chemistry of Natural Compounds, 2020 - Springer
The genus Lindera consists of 100 species widely grown in tropical and subtropical areas. This genus has interesting pharmacological properties such as anticancer and anti-…
Number of citations: 2 link.springer.com
H Lai, Z Yang, Z Lou, F Li, F Xie, W Pan, C Xu… - Frontiers in …, 2021 - frontiersin.org
… Isolinderalactone, linderane and lindenenol are the characteristic components of Radix Linderae and linderane is used as the quality control standard index of Radix Linderae in the …
Number of citations: 11 www.frontiersin.org
K Takeda - Pure and Applied Chemistry, 1970 - degruyter.com
… The mechanism of the conversion of lindenenol or indenenyl acetate into linderazulene using palladium at high temperature was examined. Analysis of the dehydrogenation products …
Number of citations: 25 www.degruyter.com

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